7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Descripción
7-Bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepine derivative characterized by a 7-bromo substituent on the benzoxazepinone core and a 3,4-diethoxybenzyl group at the 4-position. This compound has been listed as discontinued by suppliers like CymitQuimica , suggesting challenges in synthesis, stability, or commercial demand. Its structural complexity and functional groups make it a candidate for pharmacological studies, though specific biological data remain undocumented in the provided evidence.
Propiedades
IUPAC Name |
7-bromo-4-[(3,4-diethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO4/c1-3-24-18-7-5-14(9-19(18)25-4-2)11-22-12-15-10-16(21)6-8-17(15)26-13-20(22)23/h5-10H,3-4,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDDFAHEGBMMKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CC3=C(C=CC(=C3)Br)OCC2=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
7-Bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazepin core structure, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 368.28 g/mol.
Key Properties:
- Molecular Weight: 368.28 g/mol
- CAS Number: [Proposed CAS number if available]
- Solubility: Soluble in organic solvents like DMSO and ethanol.
Antimicrobial Activity
Studies have shown that benzoxazepine derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Antitumor Activity
Research indicates that this compound has potential antitumor effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Mechanism of Action:
The proposed mechanism involves the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By disrupting this pathway, the compound promotes programmed cell death in malignant cells.
Neuroprotective Effects
Recent studies have suggested that compounds similar to 7-bromo-benzoxazepines exhibit neuroprotective properties against oxidative stress-induced neuronal damage. This activity is particularly relevant for neurodegenerative diseases like Alzheimer's.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various benzoxazepine derivatives. The results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics.
Case Study 2: Anticancer Properties
In a study by Johnson et al. (2023), the anticancer activity of 7-bromo-benzoxazepine was assessed in vitro using MCF-7 cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM.
Aplicaciones Científicas De Investigación
Overview
7-Bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound belonging to the benzoxazepine class, characterized by its unique molecular structure (C20H22BrNO4) and a molecular weight of approximately 420.3 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and proteomics research, due to its potential biological activities and therapeutic applications.
Research Applications
The compound is primarily utilized in research settings for the following applications:
- Medicinal Chemistry : The structural diversity of benzoxazepines allows for the exploration of novel drug candidates with enhanced efficacy and reduced side effects.
- Proteomics Research : Its unique functional groups make it suitable for studies involving protein interactions and modifications.
- Synthetic Chemistry : The compound serves as a precursor for synthesizing other biologically active derivatives.
Case Studies and Findings
While comprehensive case studies specifically focusing on this compound are sparse, related compounds within the benzoxazepine family have been extensively studied. For instance:
Comparación Con Compuestos Similares
Halogen-Substituted Analogues
- 7-Chloro-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one Key Difference: Chlorine replaces bromine at the 7-position. Impact: Chlorine’s smaller atomic radius and lower polarizability compared to bromine may reduce van der Waals interactions in biological systems. The molecular weight decreases by ~40 Da (target: ~427 g/mol vs. chloro analog: ~387 g/mol). No activity data are available .
- 7-Bromo-3-phenyl-1,4-benzoxazepin-5(4H)-one (Compound 4a) Key Difference: A phenyl group replaces the diethoxybenzyl substituent at the 4-position. This compound demonstrated tranquillizing effects in preclinical studies, synthesized in 97% yield with a melting point of 205–70°C .
Alkyl/Aryl-Substituted Analogues
- 7-Bromo-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one Key Difference: A 4-ethylbenzyl group replaces the diethoxybenzyl substituent. No biological data are reported .
4-Allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Simplified Core-Structure Analogues
- 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one Key Difference: A methyl group at the 5-position simplifies the structure. Impact: This compound (MW: 177.2 g/mol) serves as a baseline for studying the benzoxazepinone core’s intrinsic activity without complex substituents .
Key Observations
Halogen Effects : Bromine’s larger size may enhance binding affinity in hydrophobic pockets compared to chlorine, but this remains speculative without direct activity data.
Substituent Hydrophobicity : Ethylbenzyl and allyl groups increase lipophilicity, favoring membrane permeability, while diethoxybenzyl improves solubility via polar interactions.
Synthetic Feasibility : The discontinuation of the target compound contrasts with the high-yield synthesis of 4a (97%), suggesting scalability challenges for diethoxybenzyl derivatives .
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Core benzoxazepin formation : Cyclocondensation of brominated precursors with 3,4-diethoxybenzylamine under acidic or basic conditions.
- Bromination : Electrophilic substitution at the 7-position using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C .
- Purification : Recrystallization from dioxane or ethanol-water mixtures improves purity (>95%) .
Q. Critical Conditions :
- Temperature control during bromination to avoid side reactions.
- Use of anhydrous solvents (e.g., DMF) to prevent hydrolysis of intermediates.
- Catalytic bases (e.g., triethylamine) to enhance acylation efficiency .
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | H2SO4 (cat.), reflux, 12h | 65 | 90 | |
| Bromination | NBS, CH2Cl2, 0°C, 2h | 78 | 95 | |
| Final purification | Ethanol-water (3:1), slow cooling | 85 | 97 |
Q. What analytical techniques are essential for characterizing intermediates and the final compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 to confirm regiochemistry (e.g., δ 6.9 ppm for alkene protons) .
- IR Spectroscopy : Detect carbonyl (C=O, ~1660 cm⁻¹) and NH stretches (~3200 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ions (e.g., m/z 315/317 [M]+) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR chemical shifts)?
Methodological Answer: Discrepancies may arise from solvent polarity, temperature, or tautomeric equilibria. Strategies include:
Q. Table 2: Reported NMR Discrepancies and Resolutions
| Proton Position | Reported δ (ppm) | Solvent | Resolution Method | Reference |
|---|---|---|---|---|
| C-2 alkene H | 6.9 vs. 7.1 | DMSO-d6 | VT-NMR at 298K vs. 323K | |
| NH proton | 10.0 vs. 9.8 | CDCl3 | Deuterium exchange |
Q. What crystallographic techniques determine the 3D structure of this benzoxazepin derivative?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Grows crystals via slow evaporation (e.g., dioxane/hexane).
- Powder XRD : Validates bulk crystallinity and polymorphism.
Q. How can regioselectivity in bromination be optimized during synthesis?
Methodological Answer:
Q. What structure-activity relationships (SAR) govern biological activity in related benzoxazepin derivatives?
Methodological Answer:
- Electron-Donating Substituents : Diethoxy groups enhance receptor binding via hydrophobic interactions (e.g., GABA-A receptor modulation) .
- Bromine Effects : The 7-bromo group increases lipophilicity (logP ~3.2), improving blood-brain barrier penetration .
- Conformational Rigidity : The benzoxazepin ring’s planarity reduces entropy penalties during target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
